molecular formula C18H23N3OS2 B2648859 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole CAS No. 2034208-81-4

2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2648859
CAS No.: 2034208-81-4
M. Wt: 361.52
InChI Key: FTJQWBQZYQNQTA-UHFFFAOYSA-N
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Description

2-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiazole ring fused with a diazepane ring, which is further substituted with a thian-4-yl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate amine under basic conditions. The diazepane ring can be synthesized through the reaction of a suitable diamine with a dihalide, followed by cyclization. The final step involves the coupling of the benzothiazole and diazepane rings through a carbonyl linkage, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Nitrated or halogenated derivatives of the benzothiazole ring.

Scientific Research Applications

2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The diazepane ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The thian-4-yl group can participate in redox reactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1,3-benzothiazole: shares structural similarities with other benzothiazole derivatives, such as:

Uniqueness

The presence of the diazepane ring and the thian-4-yl group in this compound distinguishes it from other benzothiazole derivatives. These structural features contribute to its unique chemical reactivity and potential bioactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS2/c22-18(17-19-15-4-1-2-5-16(15)24-17)21-9-3-8-20(10-11-21)14-6-12-23-13-7-14/h1-2,4-5,14H,3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJQWBQZYQNQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=NC3=CC=CC=C3S2)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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